REACTION_CXSMILES
|
[C:1]([C:4]([CH:12]([F:14])[F:13])([CH2:8][CH2:9][CH:10]=[CH2:11])C(O)=O)([OH:3])=[O:2]>C(O)(=O)C>[F:13][CH:12]([F:14])[CH:4]([CH2:8][CH2:9][CH:10]=[CH2:11])[C:1]([OH:3])=[O:2]
|
Name
|
2-Carboxy 2-difluoromethyl 5-hexenoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C(C(=O)O)(CCC=C)C(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding a colorless oil
|
Type
|
CUSTOM
|
Details
|
The acid is isolated by distillation under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
FC(C(C(=O)O)CCC=C)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |